Pyridazine-4-carbohydrazide, also known as isonicotinyl hydrazide (INH), is a heterocyclic organic compound. [] It belongs to the class of hydrazides, characterized by a -CONHNH2 functional group attached to a pyridazine ring. [] Pyridazine-4-carbohydrazide is recognized as a key building block in the synthesis of numerous compounds with a wide array of biological activities and applications in various scientific research fields. []
Pyridazine-4-carbohydrazide is an organic compound that belongs to the class of carbohydrazides, which are characterized by the presence of a hydrazine group attached to a carbonyl moiety. This compound is particularly notable for its potential applications in medicinal chemistry, especially in the development of pharmaceuticals due to its biological activity.
The compound can be synthesized through various methods, often involving the reaction of pyridazine derivatives with hydrazine or its derivatives. The synthesis routes typically utilize readily available starting materials, making it accessible for research and application in various fields.
Pyridazine-4-carbohydrazide falls under the category of heterocyclic compounds due to the presence of a nitrogen-containing ring structure. It is classified as a carbohydrazide because it contains both a hydrazine and a carbonyl functional group.
The synthesis of pyridazine-4-carbohydrazide can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and minimize by-products. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Pyridazine-4-carbohydrazide features a pyridazine ring substituted with a carbohydrazide group at the 4-position. The molecular formula is , indicating a structure that includes five carbon atoms, six hydrogen atoms, four nitrogen atoms, and one oxygen atom.
Key structural data include:
Pyridazine-4-carbohydrazide can participate in various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the pyridazine ring, which enhances nucleophilicity at the hydrazine nitrogen atoms .
The mechanism of action for pyridazine-4-carbohydrazide, particularly in biological contexts, often involves interaction with specific biological targets such as enzymes or receptors.
Pharmacokinetic studies indicate that modifications on the carbohydrazide moiety can significantly influence bioavailability and therapeutic efficacy.
Relevant analyses include thermal stability assessments and solubility tests under varying pH conditions .
Pyridazine-4-carbohydrazide has several scientific applications:
The hydrazide functional group (–CONHNH₂) has constituted a privileged pharmacophore in medicinal chemistry since the serendipitous discovery of isoniazid (pyridine-4-carbohydrazide) in the 1950s as a first-line antitubercular agent. This discovery marked a paradigm shift in anti-infective drug design, demonstrating how simple heterocyclic hydrazides could achieve profound therapeutic effects [1] [5]. The historical trajectory of hydrazide therapeutics reveals a strategic evolution from simple structures to complex hybrid molecules designed to overcome modern therapeutic challenges. The repurposing of isoniazid as a molecular scaffold exemplifies this evolution, with researchers systematically modifying its structure to expand its therapeutic applications beyond mycobacterial infections [1] [9]. This approach aligns with contemporary drug discovery paradigms that emphasize molecular hybridization as an efficient strategy to enhance bioactivity and overcome drug resistance [5].
The past decade has witnessed significant advances in azine-containing pharmaceuticals, with pyridine derivatives representing approximately 18% of approved heterocyclic drugs [1] [2]. This dominance reflects the privileged status of nitrogen-containing heterocycles in drug design. More recently, the pyridazine ring has emerged as a promising bioisostere, with FDA approvals of relugolix (gonadotropin-releasing hormone receptor antagonist) and deucravacitinib (allosteric tyrosine kinase 2 inhibitor) marking the first clinical validation of pyridazine-containing therapeutics [8]. These milestones highlight the growing importance of diazine scaffolds in addressing contemporary therapeutic challenges, particularly in oncology and endocrinology.
Table 1: Historical Milestones in Hydrazide and Pyridazine Therapeutics Development
Year Range | Development Phase | Key Advancements | Representative Agents |
---|---|---|---|
1950-1960 | First-generation hydrazides | Discovery of antitubercular hydrazides | Isoniazid, Iproniazid |
1970-1990 | Hydrazide diversification | Expansion to anticonvulsant and antidepressant applications | Hydralazine, Phenelzine |
2000-2010 | Hybrid scaffold development | Integration with heterocyclic systems | Pyrazinamide derivatives |
2010-Present | Pyridazine-based drugs | FDA approval of pyridazine-containing agents | Relugolix (2019), Deucravacitinib (2022) |
The strategic fusion of pyridazine heterocycles with carbohydrazide functionalities creates hybrid scaffolds with enhanced molecular recognition capabilities and improved pharmacokinetic profiles. The pyridazine ring contributes three critical physicochemical properties: (1) a high dipole moment (approximately 3.94 D) that facilitates π-π stacking interactions with biological targets; (2) dual hydrogen-bonding capacity through both nitrogen atoms; and (3) moderate basicity (pKa ~2-3) that enhances solubility while maintaining membrane permeability [8]. These properties synergize with the carbohydrazide moiety's ability to participate in hydrogen bonding networks and coordinate metal ions in enzyme active sites [1] [5].
Computational analyses of pyridazine-4-carbohydrazide derivatives reveal distinctive structure-activity relationships (SAR). Molecular docking studies demonstrate that derivatives bearing lipophilic substituents (e.g., octyl or butyl chains) exhibit enhanced antimicrobial efficacy against multidrug-resistant pathogens due to improved penetration through lipid-rich bacterial membranes [5] [9]. Quantitative structure-activity relationship (QSAR) models further indicate that electron-donating groups at the pyridazine 3-position significantly enhance bioactivity scores against enzyme targets, particularly kinase inhibitors and G-protein-coupled receptors [1]. These insights have guided the rational design of second-generation derivatives with optimized target engagement.
Table 2: Structural Features and Corresponding Bioactivity of Pyridazine-4-Carbohydrazide Derivatives
Structural Feature | Derivative Examples | Target Interactions | Bioactivity Enhancement |
---|---|---|---|
Lipophilic alkyl chains | INH03, INH09, INH14, INH19 | Membrane penetration enhancement | 92.57% inhibition against Candida spp. [1] |
Electron-donating groups (3-position) | INH06, INH12 | Hydrogen bonding with kinase domains | Kinase inhibition scores >0.5 [1] |
Schiff base formation | INH-series derivatives | Imine functional group coordination | Broad-spectrum antibacterial activity [1] |
Halogen substitutions | Fluorinated derivatives | π-π stacking with aromatic residues | Improved metabolic stability (160-fold) [8] |
The escalating crisis of antimicrobial resistance necessitates innovative chemical strategies to combat multidrug-resistant (MDR) pathogens. Pyridazine-4-carbohydrazide derivatives address this challenge through three distinct mechanisms: (1) disruption of essential microbial metabolic pathways through targeted inhibition of enzymes involved in cell wall biosynthesis; (2) circumvention of efflux pump-mediated resistance via structural features that reduce recognition by resistance machinery; and (3) synergistic action with conventional antimicrobials through hybrid molecular design [3] [5]. These mechanisms position pyridazine-carbohydrazide hybrids as promising candidates against pathogens with extensive drug resistance profiles.
The therapeutic rationale extends beyond direct antimicrobial activity to include resistance modulation. Pyridazine derivatives demonstrate significantly lower cytochrome P450 inhibition compared to phenyl-based analogs, reducing potential for resistance development through metabolic bypass pathways [8]. Computational predictions of drug-likeness parameters further support their therapeutic potential, with most derivatives complying with Lipinski's Rule of Five and Veber's Rule, indicating favorable oral bioavailability [1]. These pharmacokinetic advantages, combined with intrinsic activity against MDR strains, provide a compelling rationale for prioritizing pyridazine-4-carbohydrazide derivatives in anti-infective development pipelines.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: